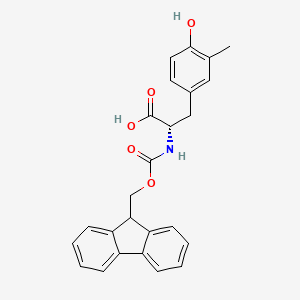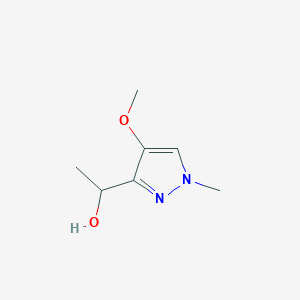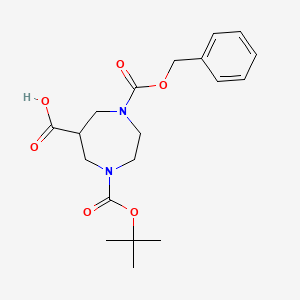
Fmoc-L-Tyr(3-Me)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Tyr(3-Me)-OH, otherwise known as N-Fmoc-3-methyl-L-tyrosine, is an amino acid derivative used in peptide synthesis and protein engineering. This derivative has a wide range of applications in the field of biochemistry, including its uses in the synthesis of peptides and proteins, as well as its potential applications in drug design and drug delivery. This compound has several unique properties that make it an attractive option for researchers.
科学的研究の応用
Fmoc-L-Tyr(3-Me)-OH has a wide range of applications in the field of biochemistry. It is used in the synthesis of peptides and proteins, as well as in drug design and drug delivery. This compound is also used in the study of enzyme kinetics and protein-protein interactions, as it can be used to modify proteins and peptides to alter their properties. Additionally, this compound is used in the study of protein folding and conformational changes, as it can be used to modify the structure of proteins to study their folding and conformational changes.
作用機序
実験室実験の利点と制限
Fmoc-L-Tyr(3-Me)-OH has several advantages for lab experiments. It is easy to use and is relatively inexpensive. Additionally, it is a selective protecting group that can be used to selectively protect specific amino acids during peptide and protein synthesis. However, this compound also has some limitations. For example, it can be difficult to remove the Fmoc group from proteins and peptides, and it can also be difficult to control the extent of protection.
将来の方向性
Fmoc-L-Tyr(3-Me)-OH has a wide range of potential future applications. For example, it could be used to study the effects of protein modifications on enzyme kinetics and protein-protein interactions. Additionally, it could be used to modify peptides and proteins to alter their properties, such as their solubility, stability, and bioavailability. Additionally, this compound could be used to study the effects of protein modifications on protein folding and conformational changes. Finally, this compound could be used to develop new drug delivery systems and drug design strategies.
合成法
Fmoc-L-Tyr(3-Me)-OH is synthesized using a process called Fmoc (fluorenylmethyloxycarbonyl) protection. This process involves the addition of a protecting group, such as Fmoc, to an amino acid, such as tyrosine, to form an Fmoc-protected amino acid. The Fmoc group is then removed with a base, such as piperidine, to yield the desired this compound product. This process is commonly used in peptide and protein synthesis, as it allows for the selective protection of specific amino acids.
生化学分析
Biochemical Properties
N-Fmoc-3-methyl-L-tyrosine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Cellular Effects
N-Fmoc-3-methyl-L-tyrosine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
The mechanism of action of N-Fmoc-3-methyl-L-tyrosine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-Fmoc-3-methyl-L-tyrosine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Fmoc-3-methyl-L-tyrosine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Fmoc-3-methyl-L-tyrosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Fmoc-3-methyl-L-tyrosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Fmoc-3-methyl-L-tyrosine and its effects on activity or function can vary. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABCNXHTKWOPO-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)


![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)